molecular formula C14H14N2O2 B5849928 3-Ethoxy-N-pyridin-3-yl-benzamide CAS No. 5752-85-2

3-Ethoxy-N-pyridin-3-yl-benzamide

Cat. No.: B5849928
CAS No.: 5752-85-2
M. Wt: 242.27 g/mol
InChI Key: HDGNEWOZIATKFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethoxy-N-pyridin-3-yl-benzamide is a benzamide-based small molecule featuring an ethoxy-substituted phenyl ring linked by a carboxamide group to a 3-pyridyl ring. This structural motif is common in compounds developed for pharmaceutical and biological research. Benzamide derivatives are investigated for their diverse biological activities. For instance, structurally similar N-(pyridin-3-yl)benzamide compounds have been designed and synthesized as potential anti-tubercular agents, demonstrating significant activity against Mycobacterium tuberculosis . Furthermore, other benzamide-based molecular frameworks have shown promise in antiviral research, exhibiting significant activity against influenza A virus (H5N1) in in vitro studies . Additional research into benzamide compounds has explored their potential as amide inhibitors of microsomal triglyceride transfer protein, indicating possible applications in metabolic disorder research . The precise mechanism of action for this compound is compound-specific and not fully elucidated; researchers are advised to consult the current scientific literature for their specific field of study. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

3-ethoxy-N-pyridin-3-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-2-18-13-7-3-5-11(9-13)14(17)16-12-6-4-8-15-10-12/h3-10H,2H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDGNEWOZIATKFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40355263
Record name 3-Ethoxy-N-pyridin-3-yl-benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5752-85-2
Record name 3-Ethoxy-N-pyridin-3-yl-benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-N-pyridin-3-yl-benzamide typically involves the reaction of 3-aminopyridine with 3-ethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions. The product is then purified using column chromatography or recrystallization techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error .

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-N-pyridin-3-yl-benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Ethoxy-N-pyridin-3-yl-benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Ethoxy-N-pyridin-3-yl-benzamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing .

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features/Applications References
This compound C₁₄H₁₄N₂O₂ 242.28 Ethoxy (3-), Pyridin-3-yl Hypothetical analog; ethoxy may enhance lipophilicity vs. methoxy
4-Methoxy-N-pyridin-3-yl-benzamide C₁₃H₁₂N₂O₂ 228.25 Methoxy (4-), Pyridin-3-yl Commercially available (CAS 796069-31-3); used in ligand design
3-Fluoro-N-(3-fluorobenzoyl)-N-(2-pyridyl)benzamide C₁₉H₁₃F₂N₃O₂ 365.32 Fluoro (3-), 3-Fluorobenzoyl, Pyridin-2-yl Studied for crystallographic substituent effects; enhanced rigidity due to fluorine
3-Chloro-N-phenylbenzamide C₁₃H₁₀ClNO 231.67 Chloro (3-), Phenyl Monoclinic crystal structure (P2₁/c); substituent effects on packing
3-Amino-4-chloro-N-(pyridin-3-ylmethyl)benzamide C₁₃H₁₂ClN₃O 261.71 Amino (3-), Chloro (4-), Pyridin-3-ylmethyl Potential bioactive scaffold; amino group may enable hydrogen bonding
2-Ethoxy-N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}benzamide C₁₉H₁₈N₆O₃ 378.38 Ethoxy (2-), Triazolo-oxadiazole heterocycle Complex heterocyclic system; likely high receptor affinity

Substituent Effects on Physicochemical Properties

  • Ethoxy vs. Methoxy : The ethoxy group in this compound increases hydrophobicity (higher Log P) compared to its 4-methoxy analog (Table 1). This may improve membrane permeability in drug design .
  • Halogen Substituents: Fluorine and chlorine atoms (e.g., in and ) enhance electronegativity and influence molecular packing. For example, 3-Chloro-N-phenylbenzamide crystallizes in a monoclinic system (space group P2₁/c) with distinct hydrogen-bonding networks .
  • Heterocyclic Modifications : Compounds like and incorporate fused heterocycles (e.g., triazolo-oxadiazole), which can enhance binding to biological targets but may reduce solubility.

Q & A

Q. What are the key synthetic pathways for 3-Ethoxy-N-pyridin-3-yl-benzamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, such as coupling a pyridin-3-amine derivative with a substituted benzoyl chloride. Critical steps include:

  • Bromination/Methoxylation : Introduction of ethoxy groups via nucleophilic substitution using reagents like bromine or dimethyl sulfate under controlled temperatures (80–120°C) .
  • Amide Bond Formation : Reaction of 3-ethoxybenzoyl chloride with pyridin-3-amine in anhydrous dichloromethane or tetrahydrofuran (THF), catalyzed by triethylamine or lutidine .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to achieve >95% purity .

Q. How can the structural integrity of this compound be validated experimentally?

  • X-ray Crystallography : Resolve crystal structure using SHELX programs (e.g., SHELXL for refinement) to confirm bond lengths, angles, and stereochemistry. Monoclinic systems (space group P2₁/c) are common for benzamides .
  • Spectroscopic Analysis :
    • 1H/13C NMR : Verify ethoxy group protons (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂) and pyridine ring protons (δ 8.2–9.0 ppm) .
    • HPLC : Monitor purity (>98%) with a C18 column and UV detection at 254 nm .

Q. What preliminary biological screening methods are suitable for assessing its bioactivity?

  • In Vitro Assays :
    • Antimicrobial Activity : Disk diffusion assays against E. coli or S. aureus with MIC (minimum inhibitory concentration) determination .
    • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM .
  • Dose-Response Analysis : Fit data to sigmoidal curves using GraphPad Prism® to calculate IC₅₀ values .

Advanced Research Questions

Q. How can reaction mechanisms for ethoxy group substitution in this compound be elucidated?

  • Kinetic Studies : Vary reaction temperature (25–80°C) and solvent polarity (DMF vs. THF) to track substitution rates via HPLC. Activation energy (Eₐ) can be derived from Arrhenius plots .
  • Isotopic Labeling : Use ¹⁸O-labeled ethanol to trace oxygen migration during substitution, analyzed by mass spectrometry .

Q. What computational approaches predict its binding affinity to biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases) or receptors (e.g., RORγt). Key parameters include:
    • Grid Box Size : 25 ų centered on active sites .
    • Scoring Functions : MM/GBSA for binding free energy estimation .
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-receptor complexes .

Q. How can contradictory bioactivity data from different assays be resolved?

  • Statistical Validation : Apply ANOVA with post-hoc Fisher’s PLSD test to compare IC₅₀ values across assays. Ensure p < 0.05 for significance .
  • Orthogonal Assays : Cross-validate cytotoxicity results using flow cytometry (apoptosis markers) and Western blotting (caspase-3 activation) .

Q. What strategies improve metabolic stability for in vivo studies?

  • Structural Modifications :
    • Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce oxidative metabolism .
    • Replace labile ethoxy groups with cyclopropylmethoxy analogs .
  • In Vitro ADME : Use liver microsomes (human/rat) to measure half-life (t₁/₂) and intrinsic clearance .

Methodological Guidelines

Q. How to design a high-throughput screening (HTS) pipeline for derivatives?

  • Library Synthesis : Parallel synthesis of 50–100 analogs via combinatorial chemistry, varying substituents on the benzamide and pyridine rings .
  • Automated Assays :
    • Fluorescence Polarization : Screen for kinase inhibition at 10 µM .
    • SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics (kₒₙ/kₒff) .

Q. What crystallographic challenges arise during structure determination?

  • Twinned Crystals : Use SHELXD for data integration and SHELXE for phase refinement in cases of pseudo-merohedral twinning .
  • Disorder Modeling : Apply PART instructions in SHELXL to refine disordered ethoxy/pyridine moieties .

Q. How to address low solubility in biological assays?

  • Co-Solvent Systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain solubility without cytotoxicity .
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (100–200 nm size) for sustained release .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.